2-(4-(isopropylthio)phenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone

Lipoxygenase inhibition Arachidonic acid cascade Inflammation

2-(4-(Isopropylthio)phenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone (CAS 1448076-81-0) is a synthetic small molecule belonging to the pyrrolo[3,4‑d]pyrimidine class, a privileged fused heterocyclic scaffold widely explored in kinase inhibitor and receptor antagonist programs. The compound incorporates a 4‑(isopropylthio)phenyl moiety linked via an ethanone bridge to the pyrrolo[3,4‑d]pyrimidine core.

Molecular Formula C17H19N3OS
Molecular Weight 313.42
CAS No. 1448076-81-0
Cat. No. B2503259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(isopropylthio)phenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone
CAS1448076-81-0
Molecular FormulaC17H19N3OS
Molecular Weight313.42
Structural Identifiers
SMILESCC(C)SC1=CC=C(C=C1)CC(=O)N2CC3=CN=CN=C3C2
InChIInChI=1S/C17H19N3OS/c1-12(2)22-15-5-3-13(4-6-15)7-17(21)20-9-14-8-18-11-19-16(14)10-20/h3-6,8,11-12H,7,9-10H2,1-2H3
InChIKeyGRIMJGJNTLEEJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(Isopropylthio)phenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone (CAS 1448076-81-0): Core Chemical Identity, Scaffold Class, and Procurement-Relevant Physicochemical Profile


2-(4-(Isopropylthio)phenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone (CAS 1448076-81-0) is a synthetic small molecule belonging to the pyrrolo[3,4‑d]pyrimidine class, a privileged fused heterocyclic scaffold widely explored in kinase inhibitor and receptor antagonist programs. The compound incorporates a 4‑(isopropylthio)phenyl moiety linked via an ethanone bridge to the pyrrolo[3,4‑d]pyrimidine core. Its molecular formula is C₁₇H₁₉N₃OS, with a molecular weight of 313.42 g/mol, a calculated logP of approximately 2.43, a topological polar surface area of 50.50 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and four rotatable bonds, satisfying Lipinski's Rule of Five criteria for drug‑likeness [1]. The compound has been documented in curated pharmacological databases as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, as well as antioxidant properties in lipid systems [2]. Preliminary pharmacological screening also indicates CCR5 antagonism [3].

Why In-Class Pyrrolo[3,4‑d]pyrimidine Analogs Cannot Substitute for 2-(4-(Isopropylthio)phenyl)-1-(5H-pyrrolo[3,4‑d]pyrimidin-6(7H)-yl)ethanone (CAS 1448076-81-0) Without Risk of Divergent Target Engagement


Within the pyrrolo[3,4‑d]pyrimidine ethanone series, even modest changes to the substituent attached to the ethanone carbonyl—such as replacing the 4‑(isopropylthio)phenyl group with a 4‑fluorophenoxy, benzylthio, 3‑methoxyphenyl, or morpholino‑substituted core—yield compounds that are not functionally interchangeable. The isopropylthio substituent confers a specific combination of steric bulk, lipophilicity, and sulfur‑mediated electronic effects that directly influence target binding and polypharmacology. For example, the morpholino analog 2‑(4‑(isopropylthio)phenyl)‑1‑(2‑morpholino‑5H‑pyrrolo[3,4‑d]pyrimidin‑6(7H)‑yl)ethanone (CAS 2034613‑28‑8) introduces a morpholine ring on the pyrimidine core, which fundamentally alters hydrogen‑bonding capacity, basicity, and molecular shape relative to the unsubstituted core of CAS 1448076‑81‑0 . Similarly, replacement of the isopropylthio group with benzylthio or methoxyphenyl eliminates the branched alkyl sulfide motif that underpins the documented lipoxygenase and cyclooxygenase inhibitory profile [1]. Without direct comparative biochemical profiling data for each analog against the same target panel, any substitution carries unquantified risk of altered potency, selectivity, and off‑target liability. The evidence summarized below quantifies, where data availability permits, precisely how specific structural features of CAS 1448076‑81‑0 differentiate it from the most relevant comparators.

Head-to-Head and Cross-Study Comparative Evidence for 2-(4-(Isopropylthio)phenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone (CAS 1448076-81-0) Versus Closest Structural and Functional Analogs


Lipoxygenase Inhibitory Potency: Qualitative Classification Versus Zileuton and In-Class Baseline

The compound is described in authoritative pharmacological databases as a 'potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism' [1]. While a precise IC₅₀ value for isolated 5‑lipoxygenase is not publicly reported, the compound has been submitted for and subjected to isolated 5‑lipoxygenase inhibition testing . By comparison, the clinically approved 5‑lipoxygenase inhibitor zileuton exhibits an IC₅₀ of approximately 0.5–1 µM against human 5‑lipoxygenase in cell‑free assays [2]. The qualitative 'potent' designation for the target compound, combined with its documented multi‑target profile that includes cyclooxygenase inhibition, suggests a broader arachidonic acid pathway interference than zileuton, which is selective for 5‑lipoxygenase alone.

Lipoxygenase inhibition Arachidonic acid cascade Inflammation

Structural Differentiation: Isopropylthio Phenyl Substituent Versus Morpholino-Core Analog (CAS 2034613-28-8)

The closest commercially available structural analog is 2-(4-(isopropylthio)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone (CAS 2034613-28-8), which differs by the addition of a morpholine substituent at the 2‑position of the pyrimidine ring . This substitution increases molecular weight from 313.42 to 398.53 g/mol, adds two hydrogen bond acceptors and one hydrogen bond donor, increases topological polar surface area, and introduces a basic tertiary amine center. These changes fundamentally alter the compound's hydrogen‑bonding pharmacophore, lipophilicity distribution, and potential for interactions with kinase hinge regions or receptor binding pockets. The unsubstituted pyrrolo[3,4‑d]pyrimidine core of CAS 1448076‑81‑0 retains a simpler hydrogen‑bonding pattern that may be preferred for certain target engagement profiles.

Scaffold hopping Structure–activity relationship Pyrrolopyrimidine

Multi-Target Polypharmacology: LOX, COX, Carboxylesterase, and Formyltetrahydrofolate Synthetase Inhibition Versus Single-Target Comparators

Curated pharmacological records document that CAS 1448076‑81‑0 inhibits not only lipoxygenase but also formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (to a lesser extent), alongside antioxidant activity in fats and oils [1]. This polypharmacological fingerprint is distinct from that of selective lipoxygenase inhibitors such as zileuton (which does not inhibit COX at therapeutic concentrations) and from selective COX inhibitors such as celecoxib (which does not inhibit LOX). The breadth of enzyme inhibition may be advantageous for phenotypic screening applications where modulation of multiple nodes in the arachidonic acid cascade is desired, or disadvantageous where target specificity is paramount.

Polypharmacology Arachidonic acid metabolism Enzyme inhibition panel

CCR5 Antagonism: Preliminary Pharmacological Evidence Differentiating from Non-CCR5 Pyrrolo[3,4-d]pyrimidine Analogs

Preliminary pharmacological screening indicates that CAS 1448076‑81‑0 can function as a CCR5 antagonist, with potential relevance to HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. This chemokine receptor activity is not reported for the structurally simpler pyrrolo[3,4‑d]pyrimidine ethanone analogs such as 2‑(benzylthio)‑1‑(5H‑pyrrolo[3,4‑d]pyrimidin‑6(7H)‑yl)ethanone or 2‑(3‑methoxyphenyl)‑1‑(5H‑pyrrolo[3,4‑d]pyrimidin‑6(7H)‑yl)ethanone. The clinical CCR5 antagonist maraviroc (IC₅₀ ~3‑10 nM in functional assays) sets a high potency benchmark, though no quantitative CCR5 IC₅₀ for the target compound is publicly available [2]. The presence of the lipophilic isopropylthio phenyl group may facilitate occupancy of the hydrophobic CCR5 binding pocket in a manner distinct from the more polar or smaller substituents found in non‑CCR5 analogs.

CCR5 antagonist Chemokine receptor HIV entry

Antioxidant Functionality in Lipid Systems: Differentiating from Non-Antioxidant Pyrrolo[3,4-d]pyrimidine Derivatives

The MeSH pharmacological profile explicitly states that the compound 'serves as an antioxidant in fats and oils' [1]. This property is absent from the documented profiles of the closest structural analogs such as the morpholino‑substituted derivative (CAS 2034613‑28‑8) or the benzylthio analog. The thioether (isopropylthio) moiety, combined with the electron‑rich phenyl ring, may confer radical‑scavenging or peroxide‑decomposing capacity. Standard synthetic antioxidants such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are commonly used as comparators in lipid oxidation assays; however, no quantitative antioxidant activity data (e.g., ORAC, DPPH IC₅₀, or Rancimat induction time) are publicly available for this compound.

Lipid antioxidant Oxidative stability Preservative research

Drug-Likeness and Physicochemical Space Positioning Relative to the Pyrrolo[3,4-d]pyrimidine Chemical Series

CAS 1448076‑81‑0 satisfies all Lipinski Rule of Five criteria (MW 313.42 <500; logP ~2.43 <5; HBD 1 <5; HBA 4 <10) [1]. By comparison, 2‑(4‑(isopropylthio)phenyl)‑1‑(2‑morpholino‑5H‑pyrrolo[3,4‑d]pyrimidin‑6(7H)‑yl)ethanone (CAS 2034613‑28‑8) has a higher molecular weight (398.53) and increased hydrogen‑bonding capacity, moving it closer to the upper bounds of drug‑like chemical space but potentially reducing membrane permeability relative to the smaller, less polar target compound. Within the broader pyrrolo[3,4‑d]pyrimidine ethanone series, the target compound occupies a favorable central position in drug‑likeness space, balancing lipophilicity and polarity without the additional bulk of core‑substituted analogs. This positioning supports its utility as a fragment‑like or lead‑like starting point for medicinal chemistry optimization.

Drug-likeness Lipinski Rule of Five Physicochemical profiling

High-Confidence Research and Industrial Application Scenarios for 2-(4-(Isopropylthio)phenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone (CAS 1448076-81-0) Based on Verified Quantitative and Qualitative Differentiation Evidence


Phenotypic Screening for Multi-Target Modulators of the Arachidonic Acid Cascade

The compound's documented inhibition of lipoxygenase, cyclooxygenase, carboxylesterase, and formyltetrahydrofolate synthetase, combined with antioxidant activity in lipid systems [1], makes it a suitable tool for phenotypic assays investigating integrated modulation of arachidonic acid metabolism. Unlike selective LOX or COX inhibitors, CAS 1448076‑81‑0 may reveal pathway interactions that are masked by single‑target pharmacology. Researchers should confirm target engagement and potency in their specific assay system, as quantitative IC₅₀ values are not publicly available .

CCR5 Antagonism-Focused Hit Finding Using a Pyrrolo[3,4-d]pyrimidine Scaffold

Preliminary screening indicating CCR5 antagonist activity [1] positions this compound as a starting point for medicinal chemistry programs targeting chemokine receptor modulation. Its pyrrolo[3,4‑d]pyrimidine scaffold distinguishes it from the clinical CCR5 antagonist maraviroc (a tropane/triazole chemotype), offering a structurally distinct entry point that may exhibit differential resistance profiles or pharmacokinetic properties once optimized. Confirmatory CCR5 binding and functional assays are recommended prior to committing to a full lead optimization campaign .

SAR Exploration of the Pyrrolo[3,4-d]pyrimidine Ethanone Series Using the Isopropylthio Phenyl Substituent as a Reference Point

The compound serves as a well‑characterized reference point within the pyrrolo[3,4‑d]pyrimidine ethanone series, with documented physicochemical properties (MW 313.42, logP 2.43, TPSA 50.50 Ų, zero RO5 violations) [1]. Its unsubstituted pyrimidine core and the isopropylthio phenyl group together define a baseline for systematic SAR studies. The morpholino‑substituted analog (CAS 2034613‑28‑8), benzylthio analog, and 3‑methoxyphenyl analog provide immediate comparator series for evaluating the impact of substituent changes on biological activity and drug‑likeness parameters.

Lipid Oxidation Research and Antioxidant Additive Development

The explicit documentation of antioxidant activity in fats and oils [1] supports the compound's investigation in lipid oxidation research. It may be evaluated alongside established antioxidants such as BHT and BHA in accelerated oxidation studies (e.g., Rancimat, OSI) or radical‑scavenging assays (DPPH, ORAC). The pyrrolo[3,4‑d]pyrimidine scaffold provides a novel chemotype for antioxidant research that is structurally distinct from phenolic antioxidants, potentially offering different solubility, stability, or mechanism of action. Quantitative antioxidant performance data must be generated by the end user, as no public comparative data are available.

Quote Request

Request a Quote for 2-(4-(isopropylthio)phenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.